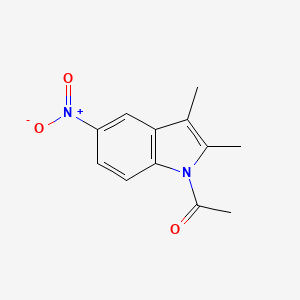

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone

Descripción

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone is an indole derivative characterized by a methyl-substituted indole core with a nitro group at position 5 and an ethanone moiety at the indole nitrogen. While direct data on this compound are sparse in the literature, its structure suggests synthetic routes involving Friedel-Crafts acylation or nucleophilic substitution, similar to methods used for substituted nitroimidazoles and indoles .

Propiedades

Número CAS |

41018-97-7 |

|---|---|

Fórmula molecular |

C12H12N2O3 |

Peso molecular |

232.23 g/mol |

Nombre IUPAC |

1-(2,3-dimethyl-5-nitroindol-1-yl)ethanone |

InChI |

InChI=1S/C12H12N2O3/c1-7-8(2)13(9(3)15)12-5-4-10(14(16)17)6-11(7)12/h4-6H,1-3H3 |

Clave InChI |

BOMPCFUMDKLVNU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C)C |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-(2,3-Dimetil-5-nitro-1H-indol-1-il)etanona generalmente involucra la síntesis de indol de Fischer, que es un método bien conocido para construir derivados de indol. Este método implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas. Para este compuesto específico, los materiales de partida incluirían 2,3-dimetil-5-nitrobenzaldehído y fenilhidrazina . La reacción se lleva a cabo bajo reflujo en metanol con ácido metanosulfónico como catalizador, produciendo el derivado de indol deseado .

Análisis De Reacciones Químicas

1-(2,3-Dimetil-5-nitro-1H-indol-1-il)etanona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo de indol, particularmente en la posición 3, debido a los efectos donadores de electrones de los grupos metilo.

Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores de paladio y varios nucleófilos como aminas y alcoholes. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound has the molecular formula and features a nitro-substituted indole structure. The presence of a nitro group (-NO2) and a carbonyl group (C=O) contributes to its reactivity and biological activity.

Biological Activities

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone exhibits a range of biological activities that make it a valuable candidate for drug development:

- Antiviral Properties : Research indicates that indole derivatives can inhibit viral replication, making this compound a potential antiviral agent.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

- Antimicrobial Properties : The structural features of the compound may enhance its effectiveness against various microbial strains.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro. |

| Study B | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in animal models. |

| Study C | Anticancer Activity | Induced apoptosis in various cancer cell lines through mitochondrial pathways. |

These findings underscore the compound's versatility and potential as a lead molecule for further drug development.

Interaction Studies

Molecular docking studies have been conducted to understand the binding affinity of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone to biological targets:

- Cyclooxygenase Enzymes : These enzymes play a crucial role in inflammation; interactions with this compound may provide insights into its anti-inflammatory mechanisms.

Comparison with Related Compounds

To contextualize the unique properties of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Nitroindole | Indole core with a nitro group | Lacks additional substitutions that enhance activity. |

| Indomethacin | Indole derivative with anti-inflammatory properties | Contains a methanesulfonamide moiety enhancing anti-inflammatory effects. |

This comparison highlights how specific methyl and nitro substitutions in 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone may influence its biological activity compared to other indole derivatives.

Mecanismo De Acción

El mecanismo de acción de 1-(2,3-Dimetil-5-nitro-1H-indol-1-il)etanona implica su interacción con varios objetivos y vías moleculares. El grupo nitro puede sufrir una reducción para formar intermedios reactivos que interactúan con los componentes celulares, lo que lleva a efectos citotóxicos. Además, el anillo de indol puede unirse a receptores o enzimas específicos, modulando su actividad y provocando varios efectos biológicos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone

- Structure: Features a dihydroindole backbone with a methyl group at position 1 and an ethanone substituent.

- Molecular weight: 175.23 g/mol .

- Synthesis : Likely prepared via alkylation or reductive methods, as seen in dihydroindole derivatives .

1-(1H-Indol-3-yl)ethanone

- Properties: Lower molecular weight (159.19 g/mol) and higher reactivity due to the absence of steric hindrance from methyl or nitro groups. The ethanone at position 3 may influence binding in enzyme active sites .

4-(3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxybutanoic Acid

Physicochemical Properties

The nitro group in 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone increases polarity and melting point compared to non-nitro analogues. For example, 1-(5-Amino-2,4-dihydroxyphenyl)ethanone has a melting point of 137–142°C, suggesting nitro derivatives may exhibit even higher thermal stability .

Data Table: Key Comparative Features

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone | C₁₂H₁₂N₂O₃ | 232.24 | 2,3-dimethyl, 5-nitro | Potential bioactivity, high polarity |

| 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone | C₁₁H₁₃NO | 175.23 | 1-methyl, dihydro | Enhanced stability, reduced reactivity |

| 1-(1H-Indol-3-yl)ethanone | C₁₀H₉NO | 159.19 | None | Baseline for reactivity studies |

| 4-(3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxybutanoic acid | C₂₂H₂₂N₂O₄ | 378.43 | Acetyl, benzyl, methyl | Mtb-DHFR inhibition |

Actividad Biológica

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone is a compound belonging to the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a nitro-substituted indole framework, positions it as a promising candidate for further pharmacological exploration.

Structural Characteristics

The molecular formula of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound features a five-membered nitrogen-containing ring (indole) with additional methyl and nitro groups that enhance its chemical reactivity and biological potential .

Biological Activity Overview

The biological activity of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone has been investigated primarily in the context of its interactions with various biological targets. Notably, docking studies suggest potential interactions with cyclooxygenase enzymes, which play a critical role in mediating inflammatory responses. This interaction profile indicates its potential anti-inflammatory properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of indole derivatives, including 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of related indole derivatives:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Spirooxindole Derivative | MDA-MB-231 | 16.8 ± 0.37 | EGFR inhibition |

| Spirooxindole Derivative | HepG2 | 13.5 ± 0.92 | Apoptosis induction |

| 1-(2,3-Dimethyl-5-nitroindole) | Various | Varies | Enzyme interaction |

These findings suggest that modifications to the indole structure can significantly influence biological activity and efficacy against cancer cells .

Case Studies and Research Findings

Research focusing on the synthesis and biological evaluation of indole derivatives has shown promising results. For example:

- Synthesis : The synthesis of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone can be achieved through condensation reactions involving 5-nitroindole and acetylating agents like acetic anhydride or acetyl chloride.

- Biological Evaluation : In vitro studies have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies often employ methods like MTT assays to determine IC50 values, which reflect the concentration required to inhibit cell growth by 50% .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with specific enzymes involved in cancer progression. Such interactions are crucial for developing targeted therapies that can mitigate tumor growth effectively .

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone?

Methodological Answer: Synthesis typically involves sequential functionalization of the indole core:

Nitration : Introduce the nitro group at the 5-position of 2,3-dimethylindole under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

Acetylation : React the nitrated intermediate with acetylating agents (e.g., acetic anhydride) in the presence of Lewis acids (e.g., AlCl₃) to introduce the ethanone group at the 1-position.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolation.

Note: Similar protocols for substituted indole derivatives are documented in PubChem for structurally related compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Assign substituents via ¹H/¹³C NMR (e.g., nitro groups deshield adjacent protons, acetyl groups show characteristic carbonyl peaks at ~200 ppm in ¹³C NMR).

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and acetyl (1700–1650 cm⁻¹ C=O stretch) functional groups.

- Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) and fragmentation patterns.

Q. Table 1: Representative Spectroscopic Data for Related Indole Derivatives

Q. What safety precautions are advised for handling this compound?

Methodological Answer:

- Toxicity : Based on structurally similar nitro-indoles, assume acute toxicity (oral LD₅₀ ~300–500 mg/kg) and potential mutagenicity.

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to GHS protocols for nitroaromatics .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement?

Methodological Answer: For X-ray diffraction

Use SHELXL : Employ restraints for disordered groups (e.g., nitro or methyl moieties) and refine anisotropic displacement parameters.

Validate Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···O) to resolve packing ambiguities.

Cross-Check with DFT : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*).

Example: SHELXL’s robust handling of high-resolution data for small molecules is well-documented, including twinned crystals and high thermal motion .

Q. How does the nitro group influence the compound’s electronic properties in computational studies?

Methodological Answer:

DFT Calculations : Optimize geometry using Gaussian09 or ORCA (e.g., B3LYP/def2-TZVP).

NBO Analysis : Quantify hyperconjugative interactions (e.g., nitro group electron-withdrawing effects on the indole π-system).

UV-Vis Predictions : Simulate electronic transitions (TD-DFT) and compare with experimental spectra.

Note: NIST data for nitroaromatics (e.g., absorption bands at ~350 nm) provide benchmarks for validation .

Q. What are the challenges in studying reactivity under nucleophilic conditions?

Methodological Answer:

Nitro Group Reactivity : Monitor substitution reactions (e.g., nitro → amine reduction) using Pd/C or Fe/HCl.

Acetyl Group Stability : Test hydrolysis under acidic/alkaline conditions (e.g., H₂SO₄ vs. NaOH) via TLC/GC-MS.

Regioselectivity : Use Hammett plots or Fukui indices to predict attack sites on the indole ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.